

Application Notes and Protocols: MB 660R DBCO in Confocal Microscopy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **MB 660R DBCO**, a bright and photostable far-red fluorescent dye, for confocal microscopy applications. This document outlines the key characteristics of the dye, detailed protocols for cell labeling via copper-free click chemistry, and examples of its application in studying cellular processes.

Introduction to MB 660R DBCO

MB 660R DBCO is a rhodamine-based dye featuring a dibenzocyclooctyne (DBCO) group, enabling covalent labeling of azide-modified biomolecules through a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] This bioorthogonal reaction is highly specific and can be performed in living cells without the cytotoxicity associated with copper catalysts.[1][2] The far-red emission of MB 660R minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio. Its exceptional brightness and photostability make it an ideal probe for demanding imaging applications, including confocal microscopy and single-molecule imaging.[1][2][3]

Key Features of MB 660R DBCO:

• Bright and Photostable: As a rhodamine-based dye, MB 660R exhibits high fluorescence intensity and resistance to photobleaching, enabling long-term imaging experiments.[1][2][4]



- Far-Red Emission: With an emission maximum around 685 nm, it is well-suited for multicolor imaging with other fluorophores and reduces spectral overlap with cellular autofluorescence.
 [1][2][5]
- Copper-Free Click Chemistry: The DBCO moiety allows for straightforward and biocompatible labeling of azide-containing molecules in live cells.[1][2]
- High Water Solubility and pH Insensitivity: The dye is soluble in aqueous buffers and its fluorescence is stable over a wide pH range (pH 4-10).[1][2][5]
- Spectral Similarity: MB 660R is spectrally similar to other popular far-red dyes such as Alexa Fluor® 660 and CF® 660R, allowing for its use in established imaging protocols.[2][3]

Quantitative Data

The following table summarizes the key quantitative properties of **MB 660R DBCO**.

Property	Value	Reference
Excitation Maximum (λex)	~665 nm	[1][2][4]
Emission Maximum (λem)	~685 nm	[1][2][5]
Molar Extinction Coefficient	92,000 cm ⁻¹ M ⁻¹	[4]
Recommended Laser Lines	633 nm or 635 nm	[1][2][5]
Molecular Weight	~1003.19 g/mol	[2]
Solubility	Water, DMSO, DMF	[2][4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans and Subsequent Staining with MB 660R DBCO

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with **MB 660R DBCO** for visualization by confocal microscopy.



Materials:

- Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
- MB 660R DBCO
- Cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fetal Bovine Serum (FBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)
- Nuclear counterstain (e.g., DAPI)
- · Antifade mounting medium
- Confocal microscope

Procedure:

- Metabolic Labeling:
 - Culture cells to the desired confluency in a suitable vessel (e.g., chambered coverglass).
 - Incubate the cells with an appropriate concentration of the azide-modified sugar (e.g., 25-50 μM Ac4ManNAz) in the cell culture medium for 1-3 days. The optimal concentration and incubation time may vary depending on the cell type and should be determined empirically.
- Cell Staining:
 - Prepare a stock solution of MB 660R DBCO in anhydrous DMSO (e.g., 1-10 mM).
 - Dilute the MB 660R DBCO stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically 5-20 μM).



- Wash the cells twice with warm PBS to remove any unincorporated azide-modified sugar.
- Incubate the cells with the MB 660R DBCO solution for 30-60 minutes at 37°C, protected from light.
- Wash the cells three times with PBS.
- Fixation and Permeabilization (Optional):
 - For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Counterstaining and Mounting:
 - Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
 - Wash the cells twice with PBS.
 - Mount the coverslip onto a microscope slide using an antifade mounting medium.
- Confocal Imaging:
 - Image the samples using a confocal microscope equipped with a suitable laser for excitation (e.g., 633 nm or 640 nm).
 - Set the emission detection window to capture the fluorescence from MB 660R (e.g., 660-720 nm).
 - Adjust laser power, gain, and other imaging parameters to obtain optimal signal-to-noise ratio while minimizing photobleaching.



Protocol 2: Labeling of Azide-Modified Proteins on the Cell Surface

This protocol outlines the labeling of cell-surface proteins that have been modified to contain an azide group, for example, through non-canonical amino acid incorporation.

Materials:

- Cells expressing azide-modified surface proteins
- MB 660R DBCO
- Cell culture medium or appropriate buffer (e.g., PBS with 1% BSA)
- Confocal microscope

Procedure:

- · Cell Preparation:
 - Harvest and wash the cells expressing the azide-modified protein of interest.
- · Labeling Reaction:
 - \circ Prepare a solution of **MB 660R DBCO** in a suitable buffer (e.g., PBS with 1% BSA) at a final concentration of 10-50 μ M.
 - Resuspend the cells in the MB 660R DBCO solution.
 - Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
 - Wash the cells three times with the buffer to remove excess dye.
- Imaging:
 - The labeled cells can be imaged live or after fixation.
 - For live-cell imaging, resuspend the cells in an appropriate imaging medium.



- For fixed-cell imaging, follow the fixation protocol described in Protocol 1.
- Acquire images using a confocal microscope with the appropriate laser line and emission filter set for MB 660R.

Applications in Signaling Pathway Analysis

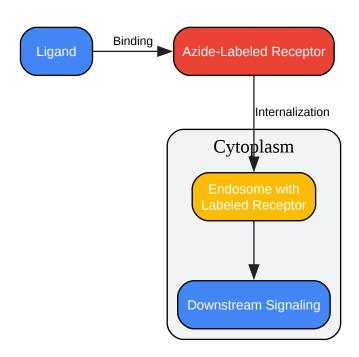
MB 660R DBCO, in conjunction with metabolic labeling, can be a powerful tool to study various signaling pathways by visualizing changes in the localization, trafficking, and abundance of key biomolecules.

- Glycosylation and Receptor Trafficking: Many cell surface receptors are glycosylated, and
 changes in their glycosylation patterns can be indicative of alterations in signaling activity. By
 metabolically labeling glycans with azide-containing sugars, the trafficking and internalization
 of these receptors upon ligand binding can be monitored using MB 660R DBCO. For
 instance, one could track the endocytosis of a growth factor receptor following stimulation.
- Enzyme Activity Monitoring: The activity of certain enzymes can be probed by designing specific substrates that, upon enzymatic cleavage, reveal an azide group. Subsequent labeling with MB 660R DBCO would then provide a fluorescent readout of enzyme activity.[6]
 [7][8] This approach can be applied to study proteases, glycosidases, and other enzymes involved in signaling cascades.
- Protein Synthesis and Degradation: By introducing azide-modified amino acids into proteins
 during synthesis, the turnover of specific proteins involved in a signaling pathway can be
 tracked over time. Pulse-chase experiments combined with MB 660R DBCO labeling and
 confocal microscopy can reveal changes in protein stability in response to cellular signals.

Visualizations







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